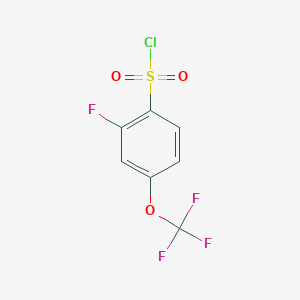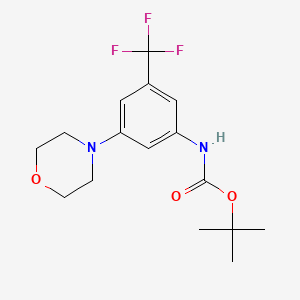
2-氟-4-(三氟甲氧基)苯磺酰氯
描述
2-Fluoro-4-(trifluoromethoxy)benzenesulfonyl chloride is an organic compound with the molecular formula C7H3ClF4O3S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with a fluoro group at the 2-position and a trifluoromethoxy group at the 4-position. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.
科学研究应用
2-Fluoro-4-(trifluoromethoxy)benzenesulfonyl chloride has several applications in scientific research:
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drugs and diagnostic agents.
Industry: Applied in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
Target of Action
Similar compounds, such as 4-(trifluoromethyl)benzenesulfonyl chloride, have been used to synthesize β-arylated thiophenes and 2,5-diarylated pyrrole via palladium catalyzed desulfitative arylation .
Mode of Action
Based on the behavior of structurally similar compounds, it may interact with its targets through a process known as desulfitative arylation .
Result of Action
It’s known that similar compounds can cause severe skin burns and eye damage, and may cause respiratory irritation .
Action Environment
It’s known that similar compounds should be kept under inert gas .
生化分析
Biochemical Properties
2-Fluoro-4-(trifluoromethoxy)benzenesulfonyl chloride plays a significant role in biochemical reactions, primarily as a sulfonylating agent. It interacts with various enzymes and proteins, facilitating the introduction of the sulfonyl group into organic molecules. This compound is known to react with nucleophilic amino acid residues in proteins, such as lysine and serine, forming stable sulfonamide bonds. These interactions are crucial in modifying the activity and function of enzymes, making 2-Fluoro-4-(trifluoromethoxy)benzenesulfonyl chloride a valuable tool in enzyme inhibition studies .
Cellular Effects
The effects of 2-Fluoro-4-(trifluoromethoxy)benzenesulfonyl chloride on cellular processes are profound. It has been observed to influence cell signaling pathways by modifying key signaling proteins through sulfonylation. This modification can alter the phosphorylation status of proteins, thereby impacting signal transduction pathways. Additionally, 2-Fluoro-4-(trifluoromethoxy)benzenesulfonyl chloride can affect gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 2-Fluoro-4-(trifluoromethoxy)benzenesulfonyl chloride exerts its effects through covalent modification of biomolecules. It binds to the active sites of enzymes, inhibiting their activity by forming stable sulfonamide bonds with nucleophilic residues. This inhibition can be reversible or irreversible, depending on the specific enzyme and the conditions of the reaction. The compound also influences gene expression by modifying transcription factors, which can lead to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluoro-4-(trifluoromethoxy)benzenesulfonyl chloride can vary over time. The compound is relatively stable under standard storage conditions but can degrade over extended periods or under harsh conditions. Studies have shown that its sulfonylating activity can persist for several hours in vitro, but prolonged exposure may lead to degradation and reduced efficacy. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating potential cumulative effects with repeated exposure .
Dosage Effects in Animal Models
The effects of 2-Fluoro-4-(trifluoromethoxy)benzenesulfonyl chloride in animal models are dose-dependent. At low doses, the compound can effectively modify target proteins without causing significant toxicity. At higher doses, toxic effects such as cellular damage and organ dysfunction have been reported. These adverse effects are likely due to the extensive modification of essential proteins and enzymes, leading to disrupted cellular processes .
Metabolic Pathways
2-Fluoro-4-(trifluoromethoxy)benzenesulfonyl chloride is involved in various metabolic pathways, primarily through its role as a sulfonylating agent. It interacts with enzymes involved in detoxification processes, such as glutathione S-transferases, which facilitate the conjugation of the sulfonyl group to glutathione. This conjugation is crucial for the detoxification and elimination of the compound from the body. Additionally, the compound can influence metabolic flux by modifying key metabolic enzymes .
Transport and Distribution
Within cells and tissues, 2-Fluoro-4-(trifluoromethoxy)benzenesulfonyl chloride is transported and distributed through passive diffusion and active transport mechanisms. It can interact with specific transporters and binding proteins, facilitating its uptake and localization within cells. The compound tends to accumulate in cellular compartments where its target proteins and enzymes are localized, ensuring efficient modification of these biomolecules .
Subcellular Localization
The subcellular localization of 2-Fluoro-4-(trifluoromethoxy)benzenesulfonyl chloride is influenced by its chemical properties and interactions with cellular components. It is often found in the cytoplasm and nucleus, where it can modify cytoplasmic and nuclear proteins. The compound may also be directed to specific organelles, such as the endoplasmic reticulum and mitochondria, through targeting signals or post-translational modifications. These localizations are critical for its activity and function within the cell .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(trifluoromethoxy)benzenesulfonyl chloride typically involves the reaction of 2-fluoro-4-(trifluoromethoxy)benzenesulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride. The reaction can be represented as follows:
C7H3ClF4O3S+SOCl2→C7H3ClF4O2SCl+SO2+HCl
Industrial Production Methods
In industrial settings, the production of 2-Fluoro-4-(trifluoromethoxy)benzenesulfonyl chloride may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent flow rates are crucial for optimizing yield and purity.
化学反应分析
Types of Reactions
2-Fluoro-4-(trifluoromethoxy)benzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl fluoride or sulfonyl hydride under specific conditions.
Oxidation: Oxidative reactions can convert the sulfonyl chloride to sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H) are used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Sulfonyl Fluorides: Formed by reduction reactions.
相似化合物的比较
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar structure but lacks the fluoro group at the 2-position.
4-(Trifluoromethoxy)benzenesulfonyl chloride: Similar structure but lacks the fluoro group at the 2-position.
2-Fluorobenzenesulfonyl chloride: Similar structure but lacks the trifluoromethoxy group at the 4-position.
Uniqueness
2-Fluoro-4-(trifluoromethoxy)benzenesulfonyl chloride is unique due to the presence of both the fluoro and trifluoromethoxy groups, which impart distinct electronic and steric properties. These features enhance its reactivity and make it a valuable reagent in various chemical transformations.
属性
IUPAC Name |
2-fluoro-4-(trifluoromethoxy)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4O3S/c8-16(13,14)6-2-1-4(3-5(6)9)15-7(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDDGYKIHHWEBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 4,4-dimethyl-3,5-dioxabicyclo[5.1.0]octane-8-carboxylate](/img/structure/B1405373.png)

![(2,3-Dihydro-[1,4]dioxino[2,3-c]pyridin-7-yl)methanamine hydrochloride](/img/structure/B1405377.png)










